molecular formula C8H8O2S B3048585 4-Hydroxy-3-(methylsulfanyl)benzaldehyde CAS No. 175397-21-4

4-Hydroxy-3-(methylsulfanyl)benzaldehyde

Cat. No.: B3048585
CAS No.: 175397-21-4
M. Wt: 168.21
InChI Key: RLCCVYXEGMAEJW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(methylsulfanyl)benzaldehyde is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.22 g/mol It is characterized by the presence of a hydroxyl group, a methylsulfanyl group, and an aldehyde group attached to a benzene ring

Preparation Methods

The synthesis of 4-Hydroxy-3-(methylsulfanyl)benzaldehyde can be achieved through several routes. One common method involves the reaction of 4-hydroxybenzaldehyde with methylthiol in the presence of a base . The reaction conditions typically include a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Hydroxy-3-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methylsulfanyl groups can participate in substitution reactions.

Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-3-(methylsulfanyl)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

4-Hydroxy-3-(methylsulfanyl)benzaldehyde can be compared with similar compounds such as 4-Hydroxy-3-methylbenzaldehyde and 4-Hydroxybenzaldehyde . These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. The presence of the methylsulfanyl group in this compound imparts unique reactivity and potential biological activity, distinguishing it from its analogs .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse reactions and applications, making it a valuable subject of study.

Properties

IUPAC Name

4-hydroxy-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCCVYXEGMAEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00775802
Record name 4-Hydroxy-3-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175397-21-4
Record name 4-Hydroxy-3-(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00775802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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